4'-{(E)-[4-(ethylamino)phenyl]diazenyl}biphenyl-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-[4-(Ethylamino)phenylazo]-4-biphenylcarbonitrile is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and stability, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[4-(Ethylamino)phenylazo]-4-biphenylcarbonitrile typically involves the diazotization of 4-aminobiphenyl followed by coupling with N-ethyl-4-aminobenzene . The reaction conditions often include the use of acidic media, such as hydrochloric acid, to facilitate the diazotization process. The coupling reaction is usually carried out in an alkaline medium to ensure the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pH, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
4’-[4-(Ethylamino)phenylazo]-4-biphenylcarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions to achieve substitution.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4’-[4-(Ethylamino)phenylazo]-4-biphenylcarbonitrile has several applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining biological specimens for microscopic analysis.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles, plastics, and other materials
Wirkmechanismus
The mechanism of action of 4’-[4-(Ethylamino)phenylazo]-4-biphenylcarbonitrile involves its interaction with molecular targets through its azo bond and aromatic rings. The compound can undergo electron transfer reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, including those involved in cellular signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester
- 4-(Phenylazo)diphenylamine
- 4-(4-Fluorophenylazo)-3-methyl-4H-isoxazol-5-one
Uniqueness
4’-[4-(Ethylamino)phenylazo]-4-biphenylcarbonitrile is unique due to its specific structural features, such as the ethylamino group and biphenylcarbonitrile moiety. These features confer distinct chemical and physical properties, including enhanced stability and specific reactivity patterns, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
728932-14-7 |
---|---|
Molekularformel |
C21H18N4 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
4-[4-[[4-(ethylamino)phenyl]diazenyl]phenyl]benzonitrile |
InChI |
InChI=1S/C21H18N4/c1-2-23-19-11-13-21(14-12-19)25-24-20-9-7-18(8-10-20)17-5-3-16(15-22)4-6-17/h3-14,23H,2H2,1H3 |
InChI-Schlüssel |
WSWCWQDZXLMYIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.